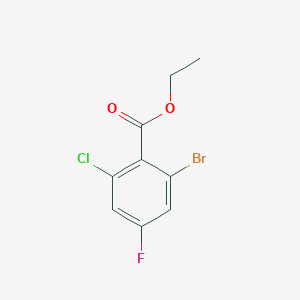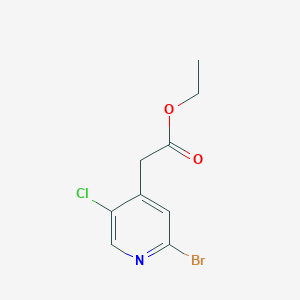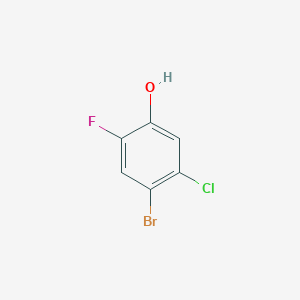
Methyl 2-bromo-6-chloro-4-fluorobenzoate
Descripción general
Descripción
Methyl 2-bromo-6-chloro-4-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2. It is a derivative of benzoic acid, featuring bromine, chlorine, and fluorine substituents on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-6-chloro-4-fluorobenzoate typically involves the esterification of 2-bromo-6-chloro-4-fluorobenzoic acid. This can be achieved through the following steps:
Halogenation: The starting material, 2-bromo-6-chloro-4-fluorobenzoic acid, is prepared by halogenation of 4-fluorobenzoic acid using bromine and chlorine under controlled conditions.
Esterification: The acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent like thionyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors for halogenation and esterification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-bromo-6-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, particularly at positions ortho and para to the ester group.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or other substituted benzoates.
Reduction: The primary product is the corresponding alcohol, methyl 2-bromo-6-chloro-4-fluorobenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-6-chloro-4-fluorobenzoate is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Employed in the manufacture of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-6-chloro-4-fluorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The halogen substituents influence the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies.
Comparación Con Compuestos Similares
- Methyl 2-bromo-4-chloro-6-fluorobenzoate
- Methyl 4-bromo-2-chloro-6-fluorobenzoate
Comparison:
- Structural Differences: The position of the halogen substituents varies among these compounds, affecting their chemical reactivity and physical properties.
- Reactivity: Methyl 2-bromo-6-chloro-4-fluorobenzoate may exhibit different reactivity patterns compared to its isomers due to the electronic effects of the substituents.
- Applications: While all these compounds can be used in similar research applications, their specific properties may make one more suitable than others for particular reactions or studies.
Propiedades
IUPAC Name |
methyl 2-bromo-6-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHVZUIAAPWCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


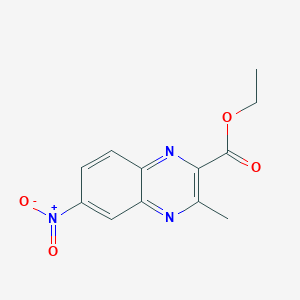
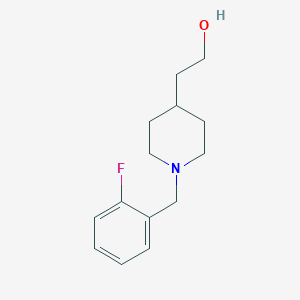
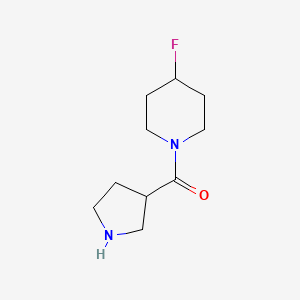

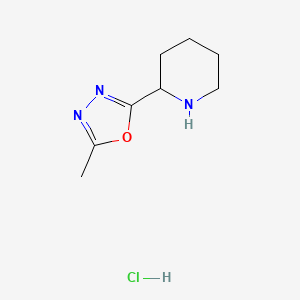
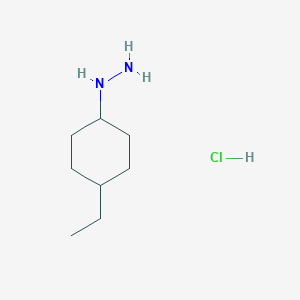
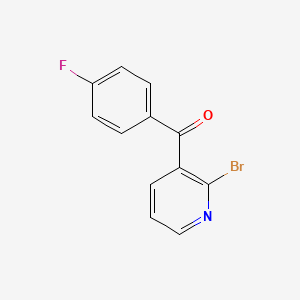
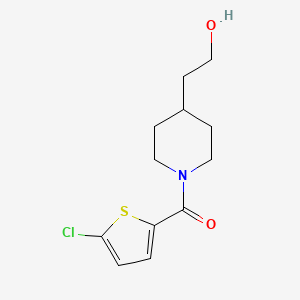
![2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1413495.png)

![2-[(1E)-3-nitroprop-1-en-1-yl]furan](/img/structure/B1413501.png)
